Ofloxacin-d8 (hydrochloride)
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Overview
Description
Ofloxacin-d8 (hydrochloride) is a deuterated form of ofloxacin, a synthetic fluoroquinolone antibacterial agent. The deuterium labeling is used to facilitate the compound’s use as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Ofloxacin itself is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria .
Preparation Methods
The preparation of ofloxacin-d8 (hydrochloride) involves several synthetic steps. One method includes reacting (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. After the reaction is complete, tetrafluorobenzoyl chloride is added, followed by acid washing, removal of protecting groups, and concentration of the organic layer to obtain an oil layer. This oil layer is then treated with dimethyl formamide (DMF) and anhydrous potassium fluoride, followed by hydrolysis to obtain difluorocarboxylic acid. The final step involves reacting difluorocarboxylic acid with N-methyl piperazine in dimethylsulfoxide (DMSO) using triethylamine as an acid-binding agent at 90-100°C to obtain ofloxacin .
Chemical Reactions Analysis
Ofloxacin-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Ofloxacin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in ofloxacin.
Substitution: Ofloxacin can undergo substitution reactions, particularly at the fluorine atom or other reactive sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ofloxacin-d8 (hydrochloride) has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of ofloxacin in various samples.
Biology: Employed in studies involving bacterial DNA gyrase and topoisomerase IV, enzymes targeted by ofloxacin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of ofloxacin in the body.
Industry: Applied in the development and quality control of pharmaceutical formulations containing ofloxacin
Mechanism of Action
Ofloxacin-d8 (hydrochloride) exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, ofloxacin prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Ofloxacin-d8 (hydrochloride) can be compared with other fluoroquinolones such as:
Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action but higher potency and fewer side effects.
Ciprofloxacin: Another widely used fluoroquinolone with a broad spectrum of activity but different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes. Ofloxacin-d8 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical methods
Properties
Molecular Formula |
C18H21ClFN3O4 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/i3D2,4D2,5D2,6D2; |
InChI Key |
CAOOISJXWZMLBN-JCYLEXHWSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl |
Origin of Product |
United States |
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